molecular formula C10H9ClN2S B1598084 (4-Chloromethyl-thiazol-2-yl)-phenyl-amine CAS No. 35199-21-4

(4-Chloromethyl-thiazol-2-yl)-phenyl-amine

Cat. No. B1598084
CAS RN: 35199-21-4
M. Wt: 224.71 g/mol
InChI Key: MTTZCPPLWMZEJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description



  • CAS Number : 35199-21-4

  • Molecular Formula : C<sub>10</sub>H<sub>9</sub>ClN<sub>2</sub>S

  • Molecular Weight : 224.710 g/mol

  • Category : Heterocyclic Organic Compound

  • Structure :





  • Synthesis Analysis



    • Information on the synthesis of this compound is not readily available in the provided sources.





  • Molecular Structure Analysis



    • The compound consists of a thiazole ring with a chloromethyl group and a phenylamine moiety.

    • The chlorine atom is attached to the thiazole ring.





  • Chemical Reactions Analysis



    • Specific chemical reactions involving this compound are not mentioned in the available data.





  • Physical And Chemical Properties Analysis



    • Density : 1.354 g/cm³

    • Appearance : Not specified

    • Solubility : Not specified

    • Melting Point : Not specified




  • Scientific Research Applications

    Multi-stimuli Responsive Materials

    A study by Xiao-lin Lu and M. Xia (2016) introduced a novel V-shaped molecule, (E)-2′-[2-(Benzo[d]thiazol-2-yl)vinyl]-N,N-dimethyl-(1,1′-biphenyl)-4-amine 2, which demonstrated significant multi-stimuli responsiveness. This half-cut cruciform structure, prepared via Suzuki coupling and Wittig reaction, exhibits morphology-dependent fluorochromism, showing potential as a security ink without the need for a covering reagent due to its intense solid-state emission and mechano-chromic activity Xiao-lin Lu & M. Xia, 2016.

    Molecular Structure and Non-covalent Interactions

    Yu Zhang et al. (2018) synthesized 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas, employing 4-chloromethylbenzoyl isothiocyanate and various amines. Their research highlighted the significance of non-covalent interactions such as hydrogen bonds and van der Waals forces in the molecular structure, as elucidated through FT-IR, FT-Raman, NMR, X-ray diffraction, and quantum chemical calculations Yu Zhang et al., 2018.

    Corrosion Inhibition

    S. Kaya et al. (2016) investigated the corrosion inhibition performance of various thiazole and thiadiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole, on iron metal using quantum chemical parameters and molecular dynamics simulations. Their findings suggest these compounds as effective corrosion inhibitors, with theoretical data aligning well with experimental results S. Kaya et al., 2016.

    Antifungal Agents

    N. N. Jafar et al. (2017) synthesized derivatives of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine, demonstrating significant antifungal effects against Aspergillus terreus and Aspergillus niger. Their study proposed these compounds as potential antifungal agents, with some derivatives showing higher efficacy than others N. N. Jafar et al., 2017.

    Safety And Hazards



    • The compound is intended for research use only and is not intended for diagnostic or therapeutic purposes.

    • Safety information is not explicitly provided, so further investigation is necessary.




  • Future Directions



    • Research on the biological activity, potential applications, and safety profile of this compound is needed.

    • Investigate its interactions with other molecules and potential therapeutic uses.




    Please note that additional research beyond the provided sources may be required for a more detailed analysis. If you have any other questions, feel free to ask! 😊


    properties

    IUPAC Name

    4-(chloromethyl)-N-phenyl-1,3-thiazol-2-amine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H9ClN2S/c11-6-9-7-14-10(13-9)12-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MTTZCPPLWMZEJL-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)NC2=NC(=CS2)CCl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H9ClN2S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00368253
    Record name 4-(Chloromethyl)-N-phenyl-1,3-thiazol-2-amine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00368253
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    224.71 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (4-Chloromethyl-thiazol-2-yl)-phenyl-amine

    CAS RN

    35199-21-4
    Record name 4-(Chloromethyl)-N-phenyl-2-thiazolamine
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=35199-21-4
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 4-(Chloromethyl)-N-phenyl-1,3-thiazol-2-amine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00368253
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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